L-Seryl-L-isoleucyl-L-methionyl-L-asparaginyl-L-serine
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Overview
Description
L-Seryl-L-isoleucyl-L-methionyl-L-asparaginyl-L-serine is a peptide compound composed of five amino acids: serine, isoleucine, methionine, asparagine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-methionyl-L-asparaginyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, isoleucine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for methionine, asparagine, and the final serine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-isoleucyl-L-methionyl-L-asparaginyl-L-serine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Enzymes like proteases or chemical reagents such as carbodiimides can facilitate substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Seryl-L-isoleucyl-L-methionyl-L-asparaginyl-L-serine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating diseases related to peptide deficiencies or dysfunctions.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mechanism of Action
The mechanism of action of L-Seryl-L-isoleucyl-L-methionyl-L-asparaginyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may influence signal transduction pathways, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-asparaginyl-L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine: Another peptide with a similar structure but different amino acid composition.
L-serine: A single amino acid that is a component of the peptide and has its own biological significance.
Uniqueness
L-Seryl-L-isoleucyl-L-methionyl-L-asparaginyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of serine, isoleucine, methionine, and asparagine residues allows it to participate in diverse chemical reactions and biological interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
569360-03-8 |
---|---|
Molecular Formula |
C21H38N6O9S |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C21H38N6O9S/c1-4-10(2)16(27-17(31)11(22)8-28)20(34)24-12(5-6-37-3)18(32)25-13(7-15(23)30)19(33)26-14(9-29)21(35)36/h10-14,16,28-29H,4-9,22H2,1-3H3,(H2,23,30)(H,24,34)(H,25,32)(H,26,33)(H,27,31)(H,35,36)/t10-,11-,12-,13-,14-,16-/m0/s1 |
InChI Key |
IKBSBIWPZDNCNC-NMKONOMSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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